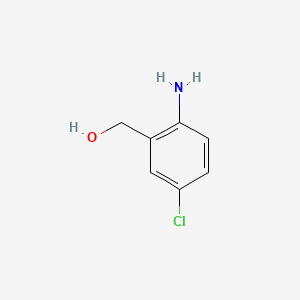

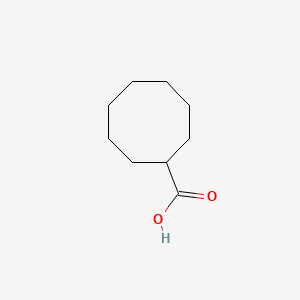

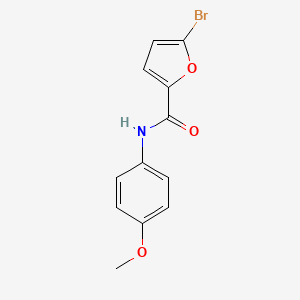

5-Bromo-n-(4-methoxyphenyl)-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-N-(4-methoxyphenyl)-2-furamide involves multi-step chemical reactions, starting from basic aromatic compounds to achieve the desired functionalized furan derivatives. For example, the synthesis of deuterium-labeled 2,5-bis compounds from bromobenzene is detailed, showcasing the complexity and the meticulous approach required in synthesizing such compounds (Stephens, Patrick, Chen, Tidwell, & Boykin, 2001). Another synthesis method involves the Suzuki-Miyaura cross-coupling technique, demonstrating the versatility of reactions in creating furamide derivatives with specific bromo and methoxy phenyl groups (Siddiqa, Zubair, Bilal, Rasool, Qamar, Khalid, Ahmad, Imran, Mahmood, & Ashraf, 2022).

Molecular Structure Analysis

The crystal structure analysis of related compounds provides insights into the spatial arrangement, bond lengths, angles, and overall stability of the molecule. For instance, the analysis of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide reveals the inclination of furan and benzene rings to each other and the significant differences in exocyclic bond angles at the furan atoms, highlighting the effects of possible hybridization (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Chemical reactions involving 5-Bromo-N-(4-methoxyphenyl)-2-furamide derivatives are crucial for understanding their reactivity and potential for further functionalization. The reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of Et3N, followed by arylating carboxamide, showcases the chemical versatility and reactivity of such compounds (Siddiqa et al., 2022).

Physical Properties Analysis

The physical properties of 5-Bromo-N-(4-methoxyphenyl)-2-furamide and its derivatives, such as solubility, melting point, and crystal structure, are fundamental for their practical application in synthesis and formulation. While specific data on 5-Bromo-N-(4-methoxyphenyl)-2-furamide is scarce, related compound analyses provide a foundation for understanding the physical characteristics that influence their behavior in different environments.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under various conditions, are essential for predicting the compound's behavior in synthetic pathways and potential applications. For example, the study on functionalized N-(4-bromophenyl)furan-2-carboxamides highlights the importance of understanding these properties to evaluate their antibacterial activities and interaction stability through docking studies and MD simulations (Siddiqa et al., 2022).

Wissenschaftliche Forschungsanwendungen

Biofilm Inhibition

5-Bromo-N-(4-methoxyphenyl)-2-furamide has been studied for its potential in inhibiting biofilm formation. A study by Li Zhen-long (2008) explored the compound's influence on the biofilm formation of Staphylococcus epidermidis on the surface of PVC material. The study found that the depth and density of the biofilms were significantly decreased on surfaces coated with this compound, demonstrating its effectiveness in inhibiting biofilm formation (Li Zhen-long, 2008).

Crystal Structure Analysis

Galešić and Vlahov (1990) analyzed the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a compound with similar structural features. Their research provided insights into the geometric arrangements and bonding angles, enhancing the understanding of the molecular structure of such compounds (Galešić & Vlahov, 1990).

Chemical Reactions and Transformations

Research by Kammel et al. (2015) examined the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea. This study is relevant for understanding the chemical behavior and potential transformations of 5-Bromo-N-(4-methoxyphenyl)-2-furamide in various chemical environments (Kammel et al., 2015).

Supramolecular Amide and Thioamide Synthons

Pavlović et al. (2006) conducted a study on N-aryl-furamides and N-aryl-thiofuramides, which are structurally related to 5-Bromo-N-(4-methoxyphenyl)-2-furamide. They explored the hydrogen bonding patterns in these compounds, providing valuable information on the molecular interactions and stability of such compounds (Pavlović et al., 2006).

Synthesis and Functionalization

Siddiqa et al. (2022) reported on the synthesis of N-(4-bromophenyl)furan-2-carboxamides and their anti-bacterial activities. This study is relevant for understanding the synthesis and potential medicinal applications of compounds like 5-Bromo-N-(4-methoxyphenyl)-2-furamide (Siddiqa et al., 2022).

Eigenschaften

IUPAC Name |

5-bromo-N-(4-methoxyphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-16-9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCCNWDRAXHBEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352639 |

Source

|

| Record name | 5-bromo-n-(4-methoxyphenyl)-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-n-(4-methoxyphenyl)-2-furamide | |

CAS RN |

31136-81-9 |

Source

|

| Record name | 5-bromo-n-(4-methoxyphenyl)-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.